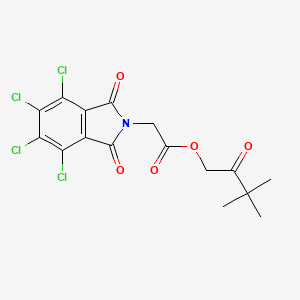
2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The introduction of the piperidine ring is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the incorporation of the piperidine ring using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) facilitate substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated derivatives.
科学的研究の応用
2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-ylamino)carbonyl]benzoic acid: Similar in structure but contains a thiazole ring instead of a piperidine ring.
Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl-: Shares the tetrachlorobenzene core but lacks the piperidine and carboxyl groups.
Uniqueness
2,3,4,5-Tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid is unique due to the presence of both the piperidine ring and the tetrachlorobenzene core, which confer distinct chemical and biological properties
特性
分子式 |
C15H15Cl4NO3 |
|---|---|
分子量 |
399.1 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C15H15Cl4NO3/c1-6-4-3-5-7(2)20(6)14(21)8-9(15(22)23)11(17)13(19)12(18)10(8)16/h6-7H,3-5H2,1-2H3,(H,22,23) |
InChIキー |
IUQLETNBDFJNHI-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)


![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)

![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)

![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
